4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride
Description
4-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride is a halogenated pyrazole derivative with the molecular formula C₉H₇ClFN₃·HCl (base: C₉H₇ClFN₃, MW = 211.62; hydrochloride: MW = 248.08). Its CAS numbers are 1048971-88-5 (base) and 1177279-79-6 (hydrochloride form). The compound features a pyrazole core substituted with a 2-chloro-4-fluorophenyl group at position 4 and an amine at position 5. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3.ClH/c10-8-3-5(11)1-2-6(8)7-4-13-14-9(7)12;/h1-4H,(H3,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUZTEHFOFVXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=C(NN=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 2-chloro-4-fluorophenylhydrazine hydrochloride with appropriate reagents to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride serves as a building block for the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Using sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitutions at the chloro and fluoro positions.
These reactions allow chemists to create derivatives with tailored properties for specific applications in research and industry .
Biology
In biological research, this compound is investigated as a potential biochemical probe or inhibitor in enzymatic studies. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents. Notably:
- Enzyme Inhibition : Studies have indicated its potential to inhibit specific enzymes involved in metabolic pathways.
- Biochemical Probes : It may serve as a tool for studying enzyme kinetics and mechanisms.
Medicine
The compound is being explored for its therapeutic properties , particularly in the following areas:
- Anti-inflammatory Activity : Research suggests it may reduce inflammation through modulation of inflammatory pathways.
- Anticancer Properties : Preliminary studies indicate potential efficacy against certain cancer types by targeting androgen receptors, making it a candidate for treating prostate cancer and other androgen-dependent conditions .
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on prostate cancer cells demonstrated significant inhibition of cell proliferation. The mechanism was linked to its interaction with androgen receptors, suggesting its use as a therapeutic agent in AR-dependent cancers .
Case Study 2: Enzyme Inhibition
Research published in a biochemical journal highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. This inhibition was characterized by kinetic studies that revealed IC50 values indicating effective concentrations for enzyme inhibition .
Industrial Applications
In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for creating:
- Specialty polymers
- Coatings with specific functional properties
- Advanced materials for electronics
The versatility of this compound enhances its value in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The structural analogs of this compound differ in substituent groups, which influence electronic, steric, and lipophilic properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 2-chloro-4-fluorophenyl group in the target compound provides strong EWGs, enhancing electrophilicity at the pyrazole core compared to analogs with methyl or isopropyl groups.
- Lipophilicity : Trifluoromethyl (CF₃) and difluoromethyl (CHF₂) substituents increase logP values, favoring membrane permeability.
- Steric Effects : Bulky groups like tert-butyl (25f) may hinder interactions in biological systems compared to smaller halogens.
Physicochemical and Commercial Considerations
Biological Activity
4-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a tissue-selective androgen receptor modulator (SARM). This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features a pyrazole ring substituted with a chlorofluorophenyl group, which contributes to its pharmacological properties.
Research indicates that this compound acts primarily as an androgen receptor antagonist , showing significant affinity for the androgen receptor (AR) while exhibiting minimal agonistic activity. This dual functionality makes it a candidate for treating conditions associated with androgen receptor activation, such as prostate cancer.
Anticancer Activity
The compound has demonstrated efficacy in inhibiting the proliferation of prostate cancer cell lines. Studies show that it effectively reduces cell viability in AR-overexpressing cells, suggesting its potential utility in prostate cancer therapy where AR antagonism is desired .
Anti-inflammatory Properties
In addition to its anticancer effects, pyrazole derivatives, including this compound, have been investigated for anti-inflammatory properties. The structural characteristics of pyrazoles contribute to their ability to modulate inflammatory pathways, making them relevant in treating inflammatory diseases .
Case Studies
- Prostate Cancer Treatment : In vitro studies have shown that this compound significantly inhibits the growth of prostate cancer cells. The compound's ability to block AR signaling pathways was highlighted in a study where it reduced the expression of AR target genes .
- Inflammation Models : Experimental models of inflammation revealed that this compound can reduce markers of inflammation in animal models, indicating its potential as an anti-inflammatory agent. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
